
bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is a chemical compound with the molecular formula C19H26N2O8 and a molecular weight of 410.42 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate typically involves the reaction of undecanedioic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the NHS ester group.
Hydrolysis: In the presence of water, it can hydrolyze to form undecanedioic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.
Major Products
Substitution Products: Depending on the nucleophile, the major products can include amides or thioesters.
Hydrolysis Products: The primary products are undecanedioic acid and N-hydroxysuccinimide.
Applications De Recherche Scientifique
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is widely used in scientific research due to its ability to act as a crosslinker. Its applications include:
Chemistry: Used in the synthesis of complex molecules and polymers.
Biology: Employed in protein-protein interaction studies through crosslinking mass spectrometry (XL-MS).
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate involves the formation of covalent bonds with target molecules. The NHS ester groups react with primary amines to form stable amide bonds, facilitating the crosslinking of proteins or other biomolecules . This crosslinking ability is crucial for studying protein interactions and structural dynamics.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,5-Dioxopyrrolidin-1-yl) 3,3′-sulfinyldipropionate: Another NHS ester-based crosslinker used in protein studies.
Bis(2,5-Dioxopyrrolidin-1-yl) carbonate: Used in similar applications but with different reactivity and stability profiles.
Uniqueness
Bis(2,5-Dioxopyrrolidin-1-yl) undecanedioate is unique due to its specific spacer length and reactivity, making it suitable for particular crosslinking applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C19H26N2O8 |
|---|---|
Poids moléculaire |
410.4 g/mol |
Nom IUPAC |
bis(2,5-dioxopyrrolidin-1-yl) undecanedioate |
InChI |
InChI=1S/C19H26N2O8/c22-14-10-11-15(23)20(14)28-18(26)8-6-4-2-1-3-5-7-9-19(27)29-21-16(24)12-13-17(21)25/h1-13H2 |
Clé InChI |
UPOYOLRGLVORRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


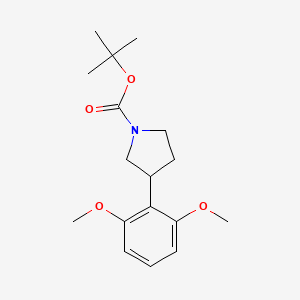
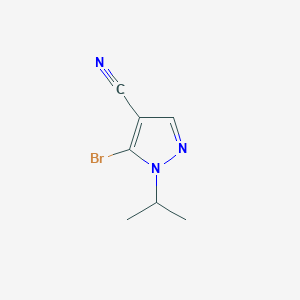
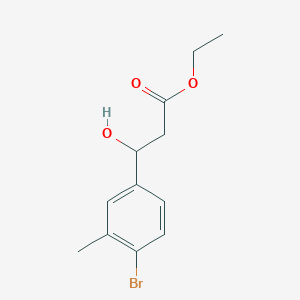
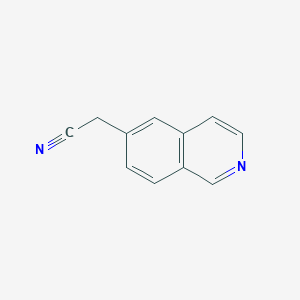
![(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)methanol](/img/structure/B13673194.png)
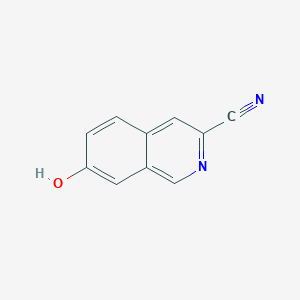

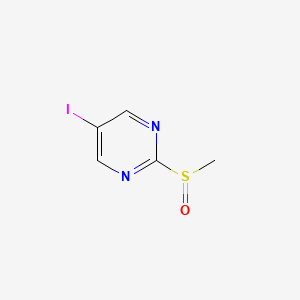



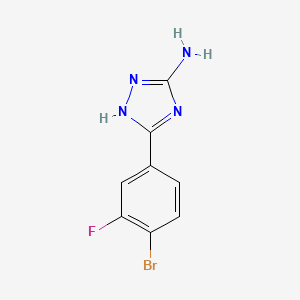
![3,5,7-Tribromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13673257.png)

